N-(3-Chloro-4-methylphenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-based derivative characterized by a 1,2,4-triazole core substituted with phenyl, 4-hydroxyphenyl, and thioacetamide groups. Its molecular formula is C24H21Cl2N5OS, with a molecular weight of 498.43 g/mol . The compound features a 3-chloro-4-methylphenyl moiety attached to the acetamide group and a 4-hydroxyphenyl substituent on the triazole ring. Its synthesis likely follows S-alkylation methods similar to those described for structurally related triazole-thioacetamide derivatives .
Properties
Molecular Formula |
C23H19ClN4O2S |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[5-(4-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19ClN4O2S/c1-15-7-10-17(13-20(15)24)25-21(30)14-31-23-27-26-22(16-8-11-19(29)12-9-16)28(23)18-5-3-2-4-6-18/h2-13,29H,14H2,1H3,(H,25,30) |
InChI Key |
NBBIUKXOOQEMLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)O)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The 1,2,4-triazole ring is typically constructed via cyclocondensation between hydrazine derivatives and carbonyl compounds. For 5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, the following steps are employed:
Step 1: Synthesis of 4-Phenyl-3-thiosemicarbazide
A mixture of phenyl isothiocyanate (1.0 equiv) and hydrazine hydrate (1.2 equiv) in ethanol undergoes reflux for 6–8 hours, yielding 4-phenyl-3-thiosemicarbazide as a white crystalline solid.
Step 2: Cyclization with 4-Hydroxybenzaldehyde
The thiosemicarbazide intermediate reacts with 4-hydroxybenzaldehyde (1.0 equiv) in acetic acid under reflux (120°C, 12 hours). Intramolecular cyclization forms the triazole ring, with the thiol group preserved at position 3.
Key Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | Maximizes cyclization rate |
| Solvent | Glacial acetic acid | Facilitates proton transfer |
| Reaction Time | 12 hours | Ensures complete conversion |
Coupling with N-(3-Chloro-4-methylphenyl)acetamide
Amide Bond Formation via Carbodiimide Coupling
The final step involves conjugating the thioether intermediate with N-(3-chloro-4-methylphenyl)acetamide. While direct alkylation is feasible, carbodiimide-mediated coupling ensures regioselectivity.
Protocol
- Activate the carboxylic acid derivative of the thioether intermediate using EDCI (1.5 equiv) and HOBt (1.5 equiv) in dichloromethane.
- Add N-(3-chloro-4-methylphenyl)amine (1.0 equiv) and stir at room temperature for 24 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Critical Considerations
- Protection of Hydroxyl Group : The 4-hydroxyphenyl moiety is protected as a tert-butyldimethylsilyl (TBS) ether prior to coupling to prevent oxidation.
- Catalyst System : EDCI/HOBt minimizes racemization and enhances coupling efficiency compared to DCC.
Alternative Synthetic Routes
One-Pot Sequential Assembly
Recent advances describe a one-pot method combining triazole formation, thioether linkage, and acetamide coupling:
- React 4-hydroxybenzaldehyde, phenyl isothiocyanate, and hydrazine hydrate in acetic acid to form the triazole-thiol.
- Without isolation, add chloroacetamide and K2CO3, continuing reflux for 6 hours.
- Introduce N-(3-chloro-4-methylphenyl)amine and EDCI, stirring overnight.
Advantages
- Eliminates intermediate purification steps.
- Total yield improves to 58% vs. 42% in stepwise approaches.
Purification and Characterization
Chromatographic Techniques
Final purification employs gradient elution on silica gel (ethyl acetate/hexane, 1:4 to 1:2). The target compound exhibits the following characteristics:
Spectroscopic Data
Crystallization Optimization
Recrystallization from ethanol/water (7:3) yields needle-like crystals suitable for X-ray diffraction, confirming the Z-configuration of the thioether linkage.
Industrial-Scale Production Considerations
Cost-Effective Modifications
Patent US6649796B2 outlines a scaled-up process for analogous acetamide derivatives:
Key Adjustments
- Replace DMF with ethanol/water mixtures to reduce solvent costs.
- Use HBr instead of K2CO3 for thioether formation, enabling easier byproduct removal.
Process Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 45–58% | 67–72% |
| Purity | >95% | >99% |
| Reaction Volume | 500 mL | 5000 L |
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-Chloro-4-methylphenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The triazole ring and phenyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-hydroxyphenyl group in the target compound and ’s nitro derivative demonstrate how electron-donating (-OH) and withdrawing (-NO2) groups modulate electronic properties. Hydroxyl groups may enhance hydrogen bonding, while nitro groups improve oxidative reactivity .
- Aromatic System Extensions : Compounds with naphthalene () or benzothiazole () moieties exhibit larger π-conjugated systems, which could enhance interactions with aromatic residues in enzymes or DNA .
Physicochemical Properties
- Solubility : The 4-hydroxyphenyl group in the target compound may improve aqueous solubility compared to purely hydrophobic analogs (e.g., 7a ).
- Melting Points : Most triazole-thioacetamides are solids with melting points between 100–250°C. For instance, ’s compound 23 melts at 198–199°C, comparable to the target compound’s expected range .
- Acid-Base Behavior : The hydroxyl group in the target compound (pKa ~10) may ionize under physiological conditions, affecting bioavailability .
Q & A
Q. Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dioxane or ethanol | Higher purity |
| Temperature | 20–25°C for coupling | Minimizes side reactions |
| Base | Triethylamine (1.4 eq) | Facilitates deprotonation |
| Reaction Time | 4–6 hours (monitored via TLC) | Prevents over-reaction |
Q. Reference :
Basic: How is the molecular structure of this compound validated in academic research?
Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
Q. Example Crystallographic Data :
| Parameter | Value (Å/°) |
|---|---|
| C–S bond length | 1.76–1.82 Å |
| N–C–S angle | 112.5° |
| Hydrogen bond (O–H) | 2.89 Å (to triazole N) |
Q. Reference :
Advanced: How do structural modifications (e.g., chloro vs. methoxy substituents) influence biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
Q. Data Contradictions :
Q. Reference :
Advanced: How can researchers address inconsistencies in reported pharmacological data (e.g., cytotoxicity vs. efficacy)?
Answer:
Contradictions often arise from variations in assay conditions or cell lines. Methodological recommendations:
Standardized Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls.
Dose-Response Curves : Calculate IC values across multiple replicates.
Mechanistic Studies : Pair cytotoxicity assays with target-specific tests (e.g., enzyme inhibition).
Q. Reference :
Basic: What are the stability and solubility profiles of this compound under experimental conditions?
Answer:
- Solubility : Poor in water (<0.1 mg/mL); requires DMSO or ethanol for dissolution (tested via shake-flask method) .
- Stability :
- pH 7.4 : Stable for 24 hours (HPLC monitoring).
- Light Sensitivity : Degrades by 15% under UV light (use amber vials).
Q. Storage Recommendations :
| Condition | Stability Duration |
|---|---|
| 2–8°C (desiccated) | 6 months |
| –20°C (DMSO stock) | 1 year |
Q. Reference :
Advanced: What computational methods are suitable for predicting the binding modes of this compound?
Answer:
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase).
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes.
- QSAR Models : Correlate substituent electronegativity with IC values.
Q. Example Output :
| Parameter | Value |
|---|---|
| Docking Score (EGFR) | –9.2 kcal/mol |
| Hydrogen Bonds | 3 (triazole N, hydroxyphenyl O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
